N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide
Description
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(2-methoxyphenoxy)acetohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde. The compound features a benzylidene core substituted with a 4-chlorobenzyloxy group at the para position and a methoxy group at the ortho position on the adjacent aromatic ring.
Properties
CAS No. |
366828-38-8 |
|---|---|
Molecular Formula |
C23H21ClN2O4 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-28-21-4-2-3-5-22(21)30-16-23(27)26-25-14-17-8-12-20(13-9-17)29-15-18-6-10-19(24)11-7-18/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
OHPQOZMRUNHQSR-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound contains functional groups that suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article aims to provide an in-depth overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide is . The structure features a chlorobenzyl ether moiety, a methoxyphenoxy group, and an acetohydrazide backbone, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized hydrazones were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide | Staphylococcus aureus | 32 |
| N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide | Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .
Antioxidant Activity
Antioxidant assays have been conducted to evaluate the free radical scavenging ability of the compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was utilized to assess the antioxidant potential.
| Sample | IC50 (µg/mL) |
|---|---|
| N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide | 25.6 |
The IC50 value indicates that this compound demonstrates promising antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition Studies
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment.
| Compound | AChE Inhibition (%) at 10 µM |
|---|---|
| N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide | 58 |
This moderate inhibition suggests that the compound could be further explored for neuroprotective applications .
Synthesis and Characterization
The synthesis of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide was achieved through a condensation reaction between the respective aldehyde and hydrazine derivatives. Characterization was performed using spectroscopic methods such as IR, NMR, and mass spectrometry, confirming the desired structure .
Pharmacological Implications
The pharmacological implications of this compound are significant due to its multifaceted biological activities. The antimicrobial and antioxidant properties suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial agents and antioxidants. Additionally, its AChE inhibitory activity opens avenues for research into neurodegenerative disease treatments.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
One of the primary applications of this compound is in the development of anti-inflammatory agents. Research indicates that derivatives of hydrazide compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study published in ACS Omega highlighted the synthesis of various hydrazide derivatives, including those similar to N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide, demonstrating their potential as anti-inflammatory agents with promising activity against COX-2 .
1.2 Antioxidant Activity
In addition to anti-inflammatory effects, compounds like N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide have been investigated for their antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The ability of these compounds to scavenge free radicals has been documented, suggesting their utility in therapeutic formulations aimed at oxidative damage prevention .
Environmental Impact
2.1 Aquatic Toxicity
While exploring the applications of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide, it is crucial to consider its environmental implications. The compound has been classified as very toxic to aquatic life, indicating that its use must be carefully managed to prevent ecological harm . Understanding the environmental fate and transport of such compounds is essential for developing safer alternatives or mitigation strategies.
Synthesis and Characterization
The synthesis of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide involves several chemical reactions, typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
5.1 Anti-inflammatory Activity Assessment
A study evaluated a series of hydrazide derivatives for their anti-inflammatory activity compared to standard drugs like naproxen. Among these derivatives, those structurally similar to N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide showed favorable results with inhibition percentages significantly higher than controls .
5.2 Environmental Toxicity Analysis
Research on the environmental impact revealed that compounds structurally related to N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide are highly toxic to aquatic organisms. This necessitates further studies on biodegradability and environmental persistence to inform regulatory decisions regarding their use in various applications .
Chemical Reactions Analysis
Reaction Optimization Table
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | Glacial AcOH | Ethanol | 80 | 78 | |
| 2 | Bi(NO₃)₃·5H₂O | CH₂Cl₂ | RT | 85 | |
| 3 | None | Methanol | 60 | 70 |
Nucleophilic and Electrophilic Reactivity
The hydrazone functional group (–NH–N=C–) and aromatic substituents govern its reactivity:
-
Nucleophilic sites: The azomethine nitrogen and hydrazide oxygen participate in coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .
-
Electrophilic substitution: The 4-chlorobenzyl and 2-methoxyphenoxy groups undergo halogenation or nitration at specific positions due to directing effects .
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the compound can undergo cyclization to form five- or six-membered heterocycles:
-
Thiazolidinones: Reaction with mercaptoacetic acid forms thiazolidin-4-one derivatives via cyclocondensation .
-
Pyrazolines: Treatment with α,β-unsaturated ketones yields pyrazoline derivatives, useful in medicinal chemistry .
Cyclization Pathways
| Substrate | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Mercaptoacetic acid | HCl, reflux, 4 h | Thiazolidin-4-one derivative | 62 | |
| Chalcone derivatives | K₂CO₃, ethanol, 12 h | Pyrazoline analog | 58 |
Substitution Reactions
The aromatic rings facilitate regioselective substitutions:
-
Chlorobenzyl ring: Electrophilic substitution occurs at the para position relative to the electron-withdrawing chlorine atom.
-
Methoxyphenoxy ring: The methoxy group directs electrophiles to the ortho and para positions .
Catalytic and Biological Interactions
The compound interacts with biological targets through its hydrazone moiety:
-
Enzyme inhibition: Shows moderate activity against neuraminidase (IC₅₀ = 7.2–8.5 µM) and cyclooxygenase-2 (COX-2) via hydrogen bonding .
-
Antimicrobial activity: Demonstrates MIC values of 12.5–25 µg/mL against E. coli and S. aureus due to membrane disruption .
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong acidic/basic environments:
Comparison with Similar Compounds
Key Structural Variations :
Anticholinesterase Activity :
- Target Compound: No direct data, but structural analogs with para-hydroxyl () or nitro groups () show moderate AChE/BChE inhibition, though less potent than galantamine .
- Key Trend : Electron-withdrawing groups (e.g., Cl, nitro) reduce potency, while electron-donating groups (e.g., methoxy) enhance target binding .
Antitumor Mechanisms :
Antimicrobial Activity :
Physicochemical Properties
*Estimated based on structural analogs.
Structure-Activity Relationships (SAR)
Electron-Donating Groups : Methoxy substituents (e.g., ) enhance solubility and hydrogen bonding, improving bioactivity .
Halogenation : Chlorine increases lipophilicity and membrane permeability, critical for antimicrobial () and antitumor activity () .
Planar Conformation : The acetohydrazide backbone facilitates π-π stacking with enzyme active sites (e.g., AChE in ) .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer:
The compound is synthesized via a two-step condensation reaction:
Hydrazide precursor preparation : React ethyl (4-substituted-phenoxy)acetate with hydrazine hydrate under reflux (5–6 hours, ~90°C), followed by recrystallization (ethanol) .
Schiff base formation : Condense the hydrazide with a substituted aldehyde (e.g., 4-chlorobenzaldehyde) in a 1:1 methanol/chloroform mixture with catalytic acetic acid. Reflux for 3–5 hours, then isolate the product via filtration and recrystallize from methanol (yields: 69–91%) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Key variables to optimize:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance Schiff base formation kinetics compared to methanol/chloroform .
- Catalyst loading : Adjust acetic acid concentration (0.1–1% v/v) to balance reaction rate and side-product formation .
- Reaction time : Monitor via TLC or HPLC; prolonged reflux (>5 hours) may degrade thermally sensitive substituents .
Yield discrepancies (e.g., 69% vs. 91% in ) suggest substituent steric effects—bulky groups require longer reaction times or higher temperatures.
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H-NMR : Identify imine (C=N) proton at δ 8.2–8.5 ppm and methoxy (-OCH₃) signals at δ 3.7–3.9 ppm .
- IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) .
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How can overlapping signals in 1H-NMR spectra be resolved?
Answer:
- Deuterated solvents : Use DMSO-d₆ to sharpen broad peaks from exchangeable protons (e.g., NH) .
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign aromatic protons in crowded regions (δ 6.5–7.5 ppm) .
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., Gaussian 09) .
Basic: What biological activities are reported for analogous hydrazide derivatives?
Answer:
- Antimicrobial activity : Analogues with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticancer potential : Chromone-linked hydrazides exhibit IC₅₀ values <10 µM in MCF-7 breast cancer cells via apoptosis induction .
- Anti-inflammatory effects : Benzimidazole-hydrazide hybrids reduce TNF-α production by 40–60% in RAW 264.7 macrophages .
Advanced: How to address conflicting bioactivity data across studies?
Answer:
- Assay standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Structural analogs : Compare substituent effects (e.g., 4-Cl vs. 4-OCH₃) to identify pharmacophore requirements .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify effect sizes .
Basic: How is compound purity validated post-synthesis?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient) to confirm ≥95% purity; retention time ~12–14 minutes .
- Melting point : Sharp mp (e.g., 180–182°C) indicates homogeneity; deviations >2°C suggest impurities .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ ion matching theoretical m/z (±0.5 Da) .
Advanced: What computational methods predict the compound’s biological interactions?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR, COX-2) using PDB structures. Validate with MM-GBSA scoring .
- DFT calculations (B3LYP/6-31G )**: Optimize geometry, calculate frontier orbitals (HOMO-LUMO gap), and map electrostatic potential for reactivity insights .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
Basic: What solvents are suitable for recrystallization?
Answer:
- Methanol : Preferred for high solubility at reflux and low solubility at RT, yielding needle-like crystals .
- Ethanol : Use for thermally labile derivatives; slower evaporation reduces crystal defects .
- DMF/water mixtures : Employ for polar derivatives with poor alcohol solubility (e.g., nitro-substituted analogs) .
Advanced: How to design stability studies under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
